Chemical properties and structure of Phosphonic acid, (m-bromophenyl)-
Chemical properties and structure of Phosphonic acid, (m-bromophenyl)-
An In-depth Technical Guide to (m-bromophenyl)phosphonic Acid: Structure, Properties, and Applications
Introduction
Phosphonic acids (R-PO(OH)₂) are a class of organophosphorus compounds distinguished by a direct carbon-to-phosphorus (C-P) bond, which confers significant chemical and metabolic stability compared to their phosphate ester counterparts (R-O-PO(OH)₂). Within this family, arylphosphonic acids have emerged as compounds of significant interest across diverse scientific disciplines. Their rigid aromatic framework combined with the versatile coordinating and bioisosteric nature of the phosphonic acid moiety makes them valuable building blocks in materials science and medicinal chemistry.[1][2]
This guide provides a detailed technical overview of a specific member of this class: (m-bromophenyl)phosphonic acid. While specific experimental data for this meta-substituted isomer is limited in publicly accessible literature, this document will synthesize available information on closely related analogues, such as (4-bromophenyl)phosphonic acid, and the broader class of arylphosphonic acids to provide a robust and insightful resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, grounding the discussion in established chemical principles and field-proven insights.
Physicochemical Properties and Molecular Structure
(m-bromophenyl)phosphonic acid is a solid organic compound characterized by a benzene ring substituted with both a bromine atom and a phosphonic acid group at the 1 and 3 positions, respectively.
Molecular Structure
The structure of (m-bromophenyl)phosphonic acid is depicted below. The tetrahedral geometry around the phosphorus atom and the planar aromatic ring are key structural features.
Caption: Chemical structure of (m-bromophenyl)phosphonic acid.
Quantitative Data
Specific experimental data for the meta-isomer is not widely published. The table below includes fundamental properties, with data for the closely related para-isomer, (4-bromophenyl)phosphonic acid, provided for reference and comparison.
| Property | Value | Source / Note |
| Molecular Formula | C₆H₆BrO₃P | Identical for m- and p- isomers |
| Molecular Weight | 236.99 g/mol | Identical for m- and p- isomers[3] |
| Appearance | White to light yellow solid/powder | Based on p-isomer |
| Melting Point | ~202-204 °C | Data for p-isomer[3] |
| Solubility | Poorly soluble in organic solvents; soluble in water and alcohols | General property of phosphonic acids[4] |
| Acidity (pKa) | Diprotic; pKa₁ ≈ 1-2, pKa₂ ≈ 6-7 | Typical range for arylphosphonic acids. Substituents influence exact values |
Arylphosphonic acids are known to be more water-soluble than their corresponding carboxylic acid analogues, a property that makes them attractive as bioisosteres in drug design.[5]
Synthesis and Purification
The synthesis of arylphosphonic acids typically proceeds through a two-step sequence: formation of a dialkyl arylphosphonate ester, followed by hydrolysis to the free phosphonic acid.
Synthetic Pathway: Modified Tavs Reaction
A common and effective method for creating the C-P bond on an aromatic ring is a nickel-catalyzed coupling reaction, often referred to as a modified Tavs or Hirao reaction. This approach is particularly suitable for aryl bromides.[1]
Caption: General workflow for the synthesis of (m-bromophenyl)phosphonic acid.
Experimental Protocol: Synthesis via Nickel Catalysis
The following protocol is a representative procedure based on established methods for arylphosphonic acid synthesis.[1][6]
Step 1: Synthesis of Diethyl (m-bromophenyl)phosphonate
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), add m-dibromobenzene (1.0 eq).
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Add triethyl phosphite (1.1 - 1.5 eq) and a catalytic amount of nickel(II) bromide (NiBr₂, ~5 mol%).
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Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
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After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the diethyl (m-bromophenyl)phosphonate intermediate.
Step 2: Hydrolysis to (m-bromophenyl)phosphonic Acid
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To the purified diethyl (m-bromophenyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 12 M HCl).[6]
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Heat the mixture to reflux (approximately 110 °C) for 8-12 hours to ensure complete hydrolysis of the phosphonate esters.
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Cool the reaction mixture. The product may precipitate upon cooling.
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Remove the water and excess HCl under reduced pressure. Azeotropic distillation with toluene can be used to remove final traces of water.
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The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (m-bromophenyl)phosphonic acid.
Trustworthiness Note: An alternative, milder hydrolysis method involves the use of bromotrimethylsilane (TMSBr) followed by a methanol quench. This is particularly useful for substrates with acid-sensitive functional groups.[6]
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of (m-bromophenyl)phosphonic acid.
| Technique | Expected Observations |
| ³¹P NMR | A singlet or narrowly split multiplet in the region of δ = 10-20 ppm (in DMSO-d₆). This is a hallmark technique for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity.[7][8] |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ = 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet at high chemical shift (>10 ppm) for the acidic P-OH protons, which is exchangeable with D₂O.[9] |
| ¹³C NMR | Six distinct signals in the aromatic region (δ = 120-140 ppm). The carbon directly attached to the phosphorus atom will show a characteristic large coupling constant (¹JC-P). |
| Infrared (IR) Spec. | Strong P=O stretch (~1200-1260 cm⁻¹), broad O-H stretch from the P-OH groups (~2500-3000 cm⁻¹), P-O stretches (~950-1050 cm⁻¹), and a C-Br stretch (~550-650 cm⁻¹).[9] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ should be observable, corresponding to its molecular weight. |
Expertise Insight: ³¹P NMR is the most powerful tool for characterizing phosphonic acids. Its simplicity (often a single peak for the product) and the lack of background signals make it ideal for monitoring reaction completion and assessing purity.[8]
Applications in Research and Development
The unique combination of a stable aromatic core, a reactive bromine handle, and a versatile phosphonic acid group makes (m-bromophenyl)phosphonic acid a valuable tool for researchers.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. pure-synth.com [pure-synth.com]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Making sure you're not a bot! [pub.uni-bielefeld.de]
